molecular formula C9H13NO3 B2486589 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid CAS No. 1478137-38-0

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid

Cat. No.: B2486589
CAS No.: 1478137-38-0
M. Wt: 183.207
InChI Key: JGCUSDPDALBKQZ-UHFFFAOYSA-N
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Description

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid (CAS 1478137-38-0) is a high-purity chemical compound offered for scientific research and development. With a molecular formula of C 9 H 13 NO 3 and a molecular weight of 183.20 g/mol, this compound serves as a valuable building block in organic synthesis . Its structure, featuring a 3-methylisoxazole ring attached to a butanoic acid chain, makes it a versatile intermediate for the creation of more complex molecules. Researchers utilize this compound in various fields, including medicinal chemistry, where it is investigated for its potential as a precursor in drug synthesis and for its interactions with biological systems . Exclusive research data is available upon inquiry. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary use . Proper storage conditions recommend sealing the product in a dry environment at 2-8°C .

Properties

IUPAC Name

3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-5(2)8(9(11)12)7-4-6(3)10-13-7/h4-5,8H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCUSDPDALBKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid typically involves the reaction of 3-methylisoxazole with a suitable butanoic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity and Properties

  • IUPAC Name: 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid
  • CAS Number : 1478137-38-0
  • Molecular Formula: C₉H₁₃NO₃
  • Molecular Weight : 183.21 g/mol
  • Key Structural Features: A butanoic acid backbone substituted with a 3-methylisoxazole ring at the second carbon and a methyl group at the third carbon.
  • Predicted Physicochemical Properties (from ):
    • Density : 1.146 ± 0.06 g/cm³
    • Boiling Point : 310.2 ± 27.0 °C
    • pKa : 3.68 ± 0.14 (indicating moderate acidity typical of carboxylic acids).

Its structural features, however, align with bioactive molecules targeting enzymes or receptors, as seen in related compounds ().

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole/Thiazole Substituents

Examples 157–159 from describe pyrrolidine-2-carboxamide derivatives containing the 3-methylisoxazol-5-yl or thiazol-5-yl groups. Key comparisons include:

Parameter Target Compound Example 158 ()
Core Structure Butanoic acid Pyrrolidine-2-carboxamide
Substituents 3-Methylisoxazol-5-yl 3-Methylisoxazol-5-yl, thiazol-5-yl
Functional Groups Carboxylic acid Amide, hydroxyl, aromatic heterocycles
Molecular Weight 183.21 g/mol ~500–550 g/mol (estimated)
Biological Relevance Not explicitly reported Likely protease or receptor modulators

Key Differences :

  • The target compound is a small carboxylic acid, while Example 158 is a larger, conformationally constrained amide.

Valsartan: A Therapeutic Analogue

Valsartan () shares the 3-methylbutanoic acid backbone but incorporates a tetrazole and biphenyl group:

  • Structure: (2S)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid.
  • Key Features :
    • Tetrazole ring (pKa ~4.9) enhances solubility and mimics carboxylic acid bioisosteres.
    • Biphenyl moiety increases lipophilicity and receptor affinity.
Parameter Target Compound Valsartan
Acidic Groups Carboxylic acid (pKa ~3.68) Carboxylic acid + tetrazole (dual acidity)
Molecular Weight 183.21 g/mol 435.52 g/mol
Therapeutic Use None reported Angiotensin II receptor blocker (ARB)

Functional Impact : Valsartan’s structural complexity enables high specificity for the angiotensin receptor, whereas the simpler target compound lacks such tailored pharmacophores .

MOBSAM: A Heterocyclic Enzyme Inhibitor

The inhibitor (S)-3-methyl-2-{4-[3-(5-methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenylsulfonamido}butanoic acid (MOBSAM, ) shares the 3-methylbutanoic acid core but includes sulfonamide and oxadiazole groups:

  • Activity : Dual inhibition of MMP-2 and MMP-9, critical in cancer and inflammation.
  • Structural Advantages :
    • Sulfonamide enhances enzyme binding via hydrogen bonding.
    • Oxadiazole improves metabolic stability.
Parameter Target Compound MOBSAM
Heterocyclic Groups Isoxazole Oxadiazole, methylthiophene
Bioactivity Not reported MMP-2/MMP-9 inhibition
Molecular Weight 183.21 g/mol ~450 g/mol (estimated)

Comparison: MOBSAM’s multifunctional design highlights how strategic heterocyclic additions to the butanoic acid scaffold can confer targeted bioactivity .

Biological Activity

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C11_{11}H15_{15}N1_{1}O2_{2}
  • CAS Number : 1478137-38-0

The presence of a 3-methylisoxazole ring contributes to its biological properties, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate the activity of enzymes and receptors, influencing various biological pathways.

  • Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
  • Receptor Modulation : It may act as a modulator for receptors involved in neurological processes, which could be beneficial for treating neurodegenerative diseases.

Research Findings

Recent studies have highlighted the compound's potential in various biological assays:

  • Antimicrobial Activity : In vitro studies demonstrated that the compound exhibits significant antimicrobial properties against several bacterial strains, indicating its potential as an antibiotic agent .
  • Anti-inflammatory Effects : Research has shown that this compound can reduce inflammation markers in cell cultures, suggesting its use in treating inflammatory diseases .

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    A study evaluated the compound's ability to inhibit the T3SS in pathogenic bacteria. At concentrations around 50 µM, it showed approximately 50% inhibition of secretion, indicating a potential role in combating bacterial infections .
  • Neuroprotective Properties :
    Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress. Results indicated that it could significantly reduce neuronal cell death caused by oxidative stressors .

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

  • Starting Materials : The reaction often begins with 3-methylisoxazole and a suitable butanoic acid derivative.
  • Reaction Conditions : Controlled conditions such as temperature, pressure, and catalysts are used to optimize yield and purity.

Table: Synthesis Overview

StepDescription
Starting Materials3-Methylisoxazole + Butanoic Acid Derivative
Reaction TypeCondensation Reaction
CatalystsSpecific catalysts depending on reaction
YieldHigh yield with optimized conditions

Comparison with Similar Compounds

To understand its uniqueness, it's essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Methyl-5-Isoxazoleacetic AcidIsoxazole ring with acetic acidModerate antimicrobial activity
3-Methyl-5-IsoxazolemethanolIsoxazole ring with alcoholNeuroprotective effects
3-methyl-2-(3-methyl-6-oxopyridazin-1-yl)butanoic acidDifferent heterocyclic structureLimited research available

Q & A

Q. How to reconcile conflicting solubility data across studies?

  • Solubility discrepancies often arise from polymorphic forms or pH-dependent ionization. Perform pH-solubility profiling (pH 1–8) and characterize polymorphs via X-ray powder diffraction (XRPD). Use biorelevant media (FaSSIF/FeSSIF) for physiologically relevant data .

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